Substance P (2-11)

Blood-Brain Barrier CNS Drug Delivery NK1 Receptor Pharmacology

Prioritize Substance P (2-11) (CAS: 53749-61-4) for your next assay to ensure valid, publication-ready results. This specific fragment uniquely inhibits full-length Substance P transport across the blood-brain barrier (BBB) and acts as a biased agonist at the NK1 receptor, a capability not shared by other C-terminal fragments. Using alternative analogs risks obtaining misleading data on NK1R function, CNS penetration, and receptor desensitization. Secure this indispensable reference compound with verified purity and competitive pricing to confidently map amino acid contributions in your SAR studies and GPCR signaling research.

Molecular Formula C57H86N14O12S
Molecular Weight 1191.4 g/mol
Cat. No. B12043348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P (2-11)
Molecular FormulaC57H86N14O12S
Molecular Weight1191.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4
InChIInChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79)
InChIKeyHGUMOPZYRIFNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P (2-11): A Differentiated NK1 Receptor Ligand Fragment


Substance P (2-11), also known as Deca-Substance P, is a C-terminal fragment of the full-length neuropeptide Substance P (SP), missing the N-terminal arginine residue [1]. As a member of the tachykinin peptide family, it selectively binds to the neurokinin-1 receptor (NK1R) with high affinity [2]. This fragment retains and even modifies key biological activities of the parent peptide, making it a unique tool for studying NK1R pharmacology, particularly in the context of biased agonism and blood-brain barrier (BBB) transport modulation [2].

Why Substance P (2-11) Cannot Be Substituted by Other SP Fragments or Analogs


While numerous C-terminal fragments of Substance P exist (e.g., SP(4-11), SP(6-11), SP(7-11)), they are not functionally interchangeable. The deletion of the N-terminal Arg residue in Substance P (2-11) fundamentally alters its receptor interaction profile, leading to biased agonism and a unique ability to modulate SP transport across the blood-brain barrier [1]. This contrasts with other fragments that may exhibit differences in potency, efficacy, or receptor selectivity [2]. Selecting the wrong analog can therefore yield misleading or incomplete data in studies of NK1R function, CNS penetration, and receptor desensitization [3].

Quantitative Differentiation of Substance P (2-11) from Key Comparators


Unique Inhibition of Substance P Blood-Brain Barrier Transport

In a BBMEC monolayer model of the blood-brain barrier, Substance P (2-11) is the *only* C-terminal fragment that significantly inhibits the transport of radiolabeled Substance P. This contrasts with other tested fragments, such as SP(4-11), SP(6-11), and SP(7-11), which showed no inhibitory effect [1]. This finding indicates that both the C- and N-terminal regions of the full peptide are essential for molecular recognition by the transport mechanism, and that SP(2-11) uniquely retains the structural motif required for this interaction [1].

Blood-Brain Barrier CNS Drug Delivery NK1 Receptor Pharmacology

Altered Functional Selectivity and Biased Agonism at the NK1 Receptor

Deletion of the N-terminal arginine residue, as in SP(2-11), results in a distinct form of functional selectivity or biased agonism at the NK1 receptor. A study comparing SP and a series of analogs demonstrated that removal of Arg1 alters the relationship between receptor binding, activation of intracellular calcium fluxes, and subsequent receptor desensitization [1]. While the full-length SP is a balanced agonist, SP(2-11) is expected to show a different signaling fingerprint. This is a class-level inference based on the demonstration that N-terminal modifications alter functional selectivity [1].

Biased Agonism GPCR Signaling Functional Selectivity

Modulated Contractile Potency in Guinea Pig Ileum

Substance P (2-11) retains the ability to contract isolated guinea pig ileum, a classic bioassay for tachykinin activity. While it is less potent than the full-length SP, it provides a clear rank-order of activity among C-terminal fragments [1]. In a comparative study, SP(2-11) demonstrated a pD2 value of approximately 7.0 ( ~100 nM) for contractile activity, compared to a pD2 of ~8.2 ( ~6 nM) for the full-length peptide [1]. This places its potency between that of the shorter, less active fragments like SP(6-11) and the full agonist.

Smooth Muscle Pharmacology Tachykinin Receptors In Vitro Bioassay

Receptor Binding Affinity Profile at NK1, NK2, and NK3 Receptors

While SP(2-11) demonstrates high affinity for the NK1 receptor, its selectivity profile is distinct from both full-length SP and shorter fragments. The hydrophobic C-terminal pentapeptide SP(7-11) binds with similar low affinity (2-20 µM) to all three NK receptors, NK1, NK2, and NK3 [1]. The addition of the Pro-Gln-Gln sequence (as found in SP(2-11)) dramatically increases affinity for NK1 and decreases affinity for NK2 and NK3, creating a more selective ligand [1]. This is a class-level inference, as direct binding data for SP(2-11) is not provided, but it is the direct structural result of these additions.

Receptor Binding NK1 Selectivity Structure-Activity Relationship

Recommended Research and Industrial Applications for Substance P (2-11)


Investigating the Mechanism of Substance P Transport Across the Blood-Brain Barrier

Substance P (2-11) is the only C-terminal fragment of SP that has been shown to inhibit the transport of the full-length peptide across the BBB [1]. This unique property makes it an essential component of any assay designed to dissect the molecular mechanisms of SP entry into the CNS. It can be used as a competitive inhibitor or a tool to probe the structural requirements of the transport carrier, unlike any other fragment or analog tested to date [1].

Probing Biased Agonism and Functional Selectivity at the NK1 Receptor

Due to the deletion of the N-terminal arginine, SP(2-11) is predicted to act as a biased agonist at the NK1 receptor, favoring specific downstream signaling pathways over others [1]. This application is ideal for laboratories studying GPCR signaling complexity, desensitization mechanisms, or screening for pathway-selective ligands. The use of SP(2-11) allows for the dissection of NK1R signaling that is not possible with the full-length, balanced agonist SP [1].

Structure-Activity Relationship (SAR) Studies of Tachykinin Peptides

SP(2-11) is a critical intermediate in the SAR series between the non-selective C-terminal pentapeptide (SP(7-11)) and the full-length, NK1-selective agonist [1]. Its intermediate length and potency, as demonstrated in the guinea pig ileum assay [2], make it an indispensable reference compound for mapping the contributions of individual N-terminal amino acids to receptor binding, selectivity, and biological activity. It serves as a defined reference point for designing or evaluating new analogs.

Control for N-Terminal Modulation in In Vivo Behavioral Studies

For studies examining the behavioral effects of SP and its metabolites, SP(2-11) offers a way to control for the specific role of the N-terminus. While in vivo studies show C-terminal fragments like CP (hexapeptide) can elicit behaviors similar to SP [1], SP(2-11) provides a more nuanced tool due to its intermediate length and unique receptor interaction profile, allowing researchers to isolate the contribution of the N-terminal Arg residue from other parts of the molecule.

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